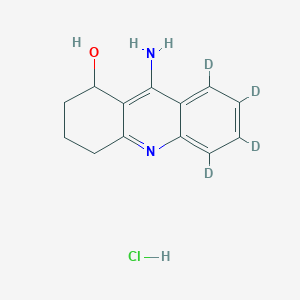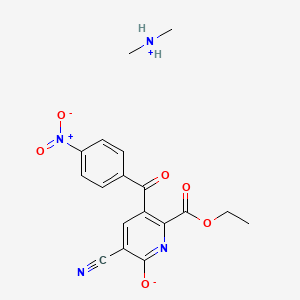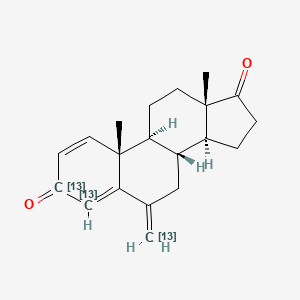
Sucrose-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose-d2: is a deuterated form of sucrose, where two hydrogen atoms are replaced by deuterium. This isotopic labeling is particularly useful in various scientific studies, including metabolic and biochemical research, due to its ability to trace and analyze metabolic pathways without altering the chemical properties of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Sucrose-d2 typically involves the exchange of hydrogen atoms with deuterium in the sucrose molecule. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The process involves dissolving sucrose in deuterium oxide (D2O) and using a catalyst such as platinum or palladium to facilitate the exchange reaction under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity, making the compound suitable for various research applications .
Analyse Des Réactions Chimiques
Types of Reactions: Sucrose-d2 undergoes similar chemical reactions as regular sucrose, including hydrolysis, oxidation, and reduction. The presence of deuterium does not significantly alter the reactivity of the compound.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed into glucose-d2 and fructose-d2 using acidic or enzymatic conditions.
Major Products:
Hydrolysis: Glucose-d2 and fructose-d2
Oxidation: Various oxidized derivatives of glucose and fructose
Reduction: Reduced forms of glucose and fructose
Applications De Recherche Scientifique
Chemistry: Sucrose-d2 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of molecular transformations .
Biology: In biological research, this compound is employed to investigate metabolic pathways and enzyme activities. It helps in understanding the dynamics of carbohydrate metabolism in living organisms .
Medicine: this compound is used in medical research to study the pharmacokinetics and pharmacodynamics of drugs. It aids in the development of new therapeutic agents by providing insights into drug metabolism and distribution .
Industry: In the food industry, this compound is utilized to study the stability and degradation of sucrose in various food products. It helps in improving the shelf life and quality of food items .
Mécanisme D'action
The mechanism of action of Sucrose-d2 is similar to that of regular sucrose. It is metabolized by enzymes such as sucrase, which hydrolyzes it into glucose-d2 and fructose-d2. These monosaccharides are then further metabolized through glycolysis and other metabolic pathways. The presence of deuterium allows for detailed tracking of these processes using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Comparaison Avec Des Composés Similaires
Sucrose: The non-deuterated form of Sucrose-d2.
Glucose-d2: Deuterated glucose, used for similar metabolic studies.
Fructose-d2: Deuterated fructose, also used in metabolic research.
Uniqueness: this compound is unique due to its dual isotopic labeling, which provides a more comprehensive understanding of metabolic pathways compared to single-labeled compounds like glucose-d2 or fructose-d2. Its use in various fields of research highlights its versatility and importance in scientific studies .
Propriétés
Formule moléculaire |
C12H22O11 |
|---|---|
Poids moléculaire |
344.31 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i2D2 |
Clé InChI |
CZMRCDWAGMRECN-OIERSHBUSA-N |
SMILES isomérique |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





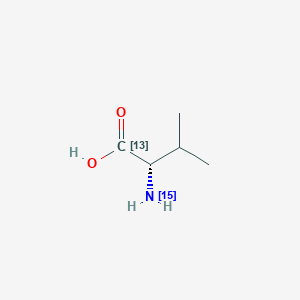
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409683.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12409705.png)

![GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)
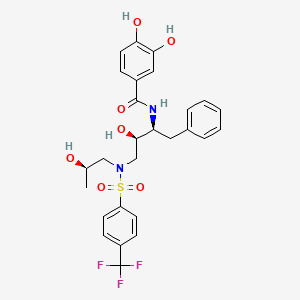
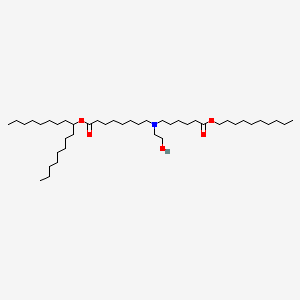
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)
